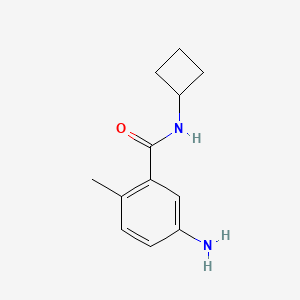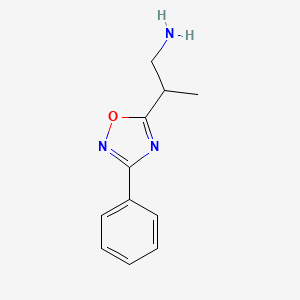
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propan-1-ol
Übersicht
Beschreibung
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Ruxolitinib verwendet, einem niedermolekularen Inhibitor der Proteinkinasen JAK1 und JAK2 . Ruxolitinib war das erste Medikament, das 2011 von der FDA zur Behandlung von Myelofibrose, einer seltenen Art von Knochenmarkkrebs, zugelassen wurde . Es wurde auch 2014 für eine neue Indikation zur Behandlung von Patienten mit Polycythaemia vera zugelassen .
Antibakterielle Aktivität
Einige Analoga dieser Verbindung haben eine vielversprechende antibakterielle Aktivität gezeigt . Drei Verbindungen, 3b, 3f und 3g, zeigten eine Hemmung des Myzelwachstums gegen bestimmte Pilze von über 60% .
Antituberkulosemittel
Verbindung VIII und ihre Analoga, die strukturell ähnlich zu “3-(1-Cyclopentyl-1H-pyrazol-4-yl)propan-1-ol” sind, wurden als vielversprechende Antituberkulosemittel konzipiert . Dies wurde durch die Kombination von In-silico-Design, QSAR-gestütztem virtuellem Screening, Synthese und experimenteller Bewertung erreicht .
Synthese von heterocyclischen Chalkonen
Diese Verbindung kann auch bei der Synthese von neuartigen heterocyclischen Chalkonen verwendet werden . Diese Chalkone haben eine breite Palette von Anwendungen in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten.
Herstellung von Pyrimidinylpyrazolen
Die Verbindung wird auch zur Herstellung von Pyrimidinylpyrazolen verwendet . Diese Verbindungen haben sich als potenzielle Therapeutika bei verschiedenen Krankheiten gezeigt.
Eigenschaften
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-7-3-4-10-8-12-13(9-10)11-5-1-2-6-11/h8-9,11,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYUEMINPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


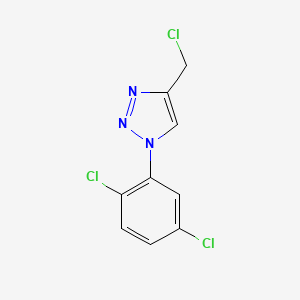
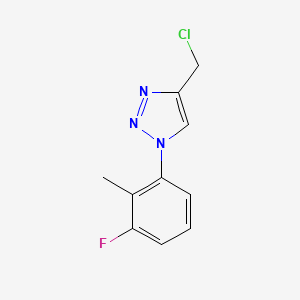
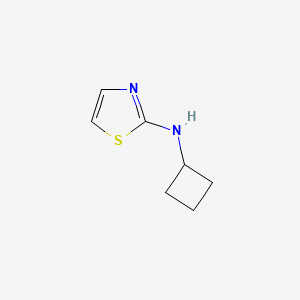
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)
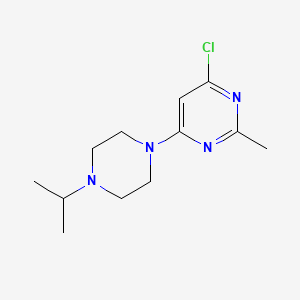
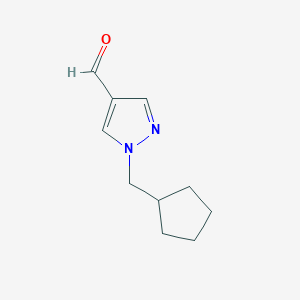
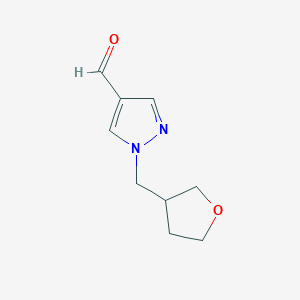
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
